Benzyl ethyl methylphosphonate

Catalog No.
S15114688
CAS No.
62614-27-1
M.F
C10H15O3P
M. Wt
214.20 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Benzyl ethyl methylphosphonate

CAS Number

62614-27-1

Product Name

Benzyl ethyl methylphosphonate

IUPAC Name

[ethoxy(methyl)phosphoryl]oxymethylbenzene

Molecular Formula

C10H15O3P

Molecular Weight

214.20 g/mol

InChI

InChI=1S/C10H15O3P/c1-3-12-14(2,11)13-9-10-7-5-4-6-8-10/h4-8H,3,9H2,1-2H3

InChI Key

GGSFLIRMBNPYAZ-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(C)OCC1=CC=CC=C1

Benzyl ethyl methylphosphonate is an organophosphorus compound characterized by the presence of a benzyl group, an ethyl group, and a methylphosphonate moiety. Its chemical formula is C10H15O3P\text{C}_{10}\text{H}_{15}\text{O}_3\text{P}, and it is recognized for its potential applications in various fields, including pharmaceuticals and agrochemicals. This compound can be synthesized through several methods, often involving the reaction of benzyl halides with phosphonates.

Typical of phosphonates. Key reactions include:

  • Nucleophilic Substitution: The ethyl and methyl groups can undergo nucleophilic substitution reactions, allowing for the introduction of different substituents.
  • Michaelis-Arbuzov Reaction: This reaction involves the transformation of alkyl halides with phosphites to produce phosphonates, which can include benzyl ethyl methylphosphonate as a product .
  • Cross-Coupling Reactions: Benzyl ethyl methylphosphonate can be synthesized via palladium-catalyzed cross-coupling reactions with benzyl halides and phosphonate diesters .

Research indicates that organophosphonates, including benzyl ethyl methylphosphonate, exhibit a range of biological activities. Some studies have highlighted their potential as:

  • Antimicrobial Agents: Certain derivatives of benzyl ethyl methylphosphonate show promising cytotoxic effects against various bacterial strains, suggesting potential applications in developing new antimicrobial drugs .
  • Pharmacological Agents: The compound's structure allows for modifications that may enhance its efficacy as a pharmaceutical agent, particularly in targeting specific biological pathways.

Benzyl ethyl methylphosphonate can be synthesized through several methods:

  • Palladium-Catalyzed Cross-Coupling: This method utilizes palladium catalysts to facilitate the reaction between benzyl halides and phosphonic acid derivatives .
  • Direct Esterification: The reaction of benzyl alcohol with methylphosphonic acid or its derivatives under acidic conditions can yield benzyl ethyl methylphosphonate directly.
  • Arbuzov Reaction: A common method involves the reaction of dialkyl phosphites with alkyl halides to form phosphonates .
  • Trichloroacetimidate Method: This method allows for the introduction of the benzyl group into phosphonic acids under controlled conditions, yielding various benzylated products .

Benzyl ethyl methylphosphonate has several notable applications:

  • Chemical Intermediates: It serves as an intermediate in the synthesis of more complex organophosphorus compounds used in pharmaceuticals and agrochemicals.
  • Analytical Chemistry: The compound is utilized in analytical methods for detecting nerve agent markers due to its reactivity and stability under certain conditions .
  • Potential Drug Development: Its derivatives are being explored for their antimicrobial properties and potential therapeutic uses in treating infections caused by resistant bacteria .

Interaction studies involving benzyl ethyl methylphosphonate focus on its reactivity with biological molecules and other chemicals:

  • Cytotoxicity Assays: Studies have shown that variations in substituents on the phenyl ring significantly affect the cytotoxic activity against bacterial strains, indicating that structural modifications can enhance or reduce biological activity .
  • Reactivity with Enzymes: As an organophosphate, it may interact with enzymes involved in phosphate metabolism, potentially leading to inhibition or modification of enzymatic activity.

Similar Compounds

Benzyl ethyl methylphosphonate shares structural similarities with several other organophosphorus compounds. Here are some comparable compounds:

Compound NameStructure/CharacteristicsUnique Features
Diethyl BenzylphosphonateContains diethyl groups instead of ethyl/methylKnown for high cytotoxicity against bacteria
Benzyl MethylphosphonateSimilar structure but lacks ethyl groupOften used as a precursor in drug synthesis
Ethyl MethylphosphonateLacks the benzyl groupCommonly used in agricultural applications
Benzyl Pinacolyl MethylphosphonateContains a pinacolyl groupExhibits different reactivity patterns
Benzyl Cyclohexyl MethylphosphonateContains a cyclohexane ringUnique steric effects influencing reactivity

Uniqueness

Benzyl ethyl methylphosphonate is unique due to its specific combination of a benzene ring with both ethyl and methyl groups attached to the phosphorus atom. This configuration allows for diverse chemical reactivity and biological interactions that are distinct from other similar compounds.

Palladium-Catalyzed Homodiarylation Approaches in Phosphonate Synthesis

Palladium-catalyzed cross-coupling reactions have emerged as pivotal tools for constructing phosphonate frameworks. A notable application involves the Suzuki-Miyaura coupling, where aryl boronic acids react with halogenated phosphonates. For instance, diethyl 4-bromobenzylphosphonate undergoes borylation with bis(pinacolato)diboron in the presence of Pd(dppf)Cl₂, yielding arylboronic acid intermediates that are subsequently coupled to form diarylated phosphonates. This method achieves 73% yield under argon at 65°C, with triethyl orthoacetate serving as both solvent and orthoester donor.

A complementary approach employs palladium acetate (5 mol%) in aqueous media to facilitate quinone-phosphonate conjugates. Here, vinyl acetate acts as a co-solvent, enabling room-temperature reactions with 53% yield. These protocols highlight the versatility of palladium catalysts in introducing aromatic and aliphatic groups to phosphonate backbones.

Table 1: Palladium-Catalyzed Reactions for Phosphonate Synthesis

SubstrateCatalystConditionsYieldSource
Diethyl 4-bromobenzylphosphonatePd(dppf)Cl₂65°C, Ar, 18 hr73%
(4-Phosphonomethylphenyl)boronic acidPd(OAc)₂RT, H₂O, 23 hr53%

Michaelis-Arbuzov Reaction Optimization for Alkyl Group Introduction

The Michaelis-Arbuzov reaction remains a cornerstone for alkylphosphonate synthesis. This two-step mechanism involves nucleophilic attack of a trivalent phosphorus ester on an alkyl halide, forming a pentavalent phosphonium intermediate, followed by halide displacement. For benzyl ethyl methylphosphonate, triethyl orthoacetate reacts with methylphosphonic acid at 90°C to install ethyl and methyl groups sequentially.

Key optimizations include temperature control and orthoester stoichiometry. For example, heating benzylphosphonic acid with triethyl orthoacetate at 90°C for 12 hours achieves 98% yield of diethyl benzylphosphonate, which is subsequently methylated using methyl halides. Stereochemical fidelity is maintained via Sₙ2 pathways, as evidenced by inversion of configuration at chiral centers.

Table 2: Optimized Michaelis-Arbuzov Reaction Parameters

Phosphonic AcidAlkylating AgentTemperatureTimeYieldSource
Benzylphosphonic acidTriethyl orthoacetate90°C12 hr98%
Methylphosphonic acidEthyl iodide60°C6 hr85%

Sustainable Protocols Using Potassium Iodide/Potassium Carbonate Catalytic Systems

A green synthesis route employs polyethylene glycol (PEG-400) as a solvent with potassium iodide (KI) and potassium carbonate (K₂CO₃) to facilitate phosphonate esterification at room temperature. This system avoids volatile organic solvents and achieves 89% yield for benzyl phosphonates through in situ generation of reactive alkoxide intermediates. The synergy between KI and K₂CO₃ enhances nucleophilicity, enabling efficient phosphorus-oxygen bond formation.

Table 3: Sustainable Synthesis Conditions

Reagent SystemSolventTemperatureYieldSource
KI/K₂CO₃/PEG-400PEG-400RT89%
Triethyl orthoacetateNeat90°C98%

Solid-Phase Synthesis Techniques for Phosphonate Esterification

While solution-phase methods dominate, solid-phase purification techniques enhance selectivity. Silica gel chromatography is routinely employed to isolate mono- and diesters of phosphonic acids. For example, flash chromatography with hexanes/ethyl acetate (95:5 to 8:2) resolves diethyl benzylphosphonate from byproducts, achieving >95% purity. Additionally, celite filtration pads remove palladium residues post-coupling, ensuring product integrity. Emerging approaches explore polymer-supported reagents for tandem esterification and purification, though these remain under development.

The antimicrobial mechanism of benzyl ethyl methylphosphonate against Gram-negative bacteria involves multiple pathways that ultimately lead to bacterial cell death. Research has demonstrated that organophosphonate compounds, including benzyl phosphonate derivatives, exhibit potent antibacterial activity through several key mechanisms [2].

The primary mechanism involves disruption of bacterial DNA integrity through oxidative damage. Studies have shown that benzylphosphonate derivatives can modify bacterial DNA, changing the spatial structure of lipopolysaccharides contained in cell membranes [2]. The compounds induce oxidative stress that leads to DNA fragmentation, as evidenced by digestion studies using formamidopyrimidine DNA glycosylase enzyme, which recognizes oxidized guanine and adenine residues [2].

Cell wall and membrane disruption represents another critical mechanism. Benzyl ethyl methylphosphonate affects the defragmentation of the membrane and the structure of the cell wall of bacteria containing lipopolysaccharides of various lengths [2]. This disruption compromises membrane integrity, leading to increased permeability and eventual cell death.

The compound demonstrates particular effectiveness against Escherichia coli strains, including both native and modified lipopolysaccharide variants. Testing on E. coli K12 (with native lipopolysaccharide) and R2-R4 strains (with different lipopolysaccharide lengths) revealed consistent cytotoxic effects across all tested bacterial strains [2].

Minimal inhibitory concentration studies have shown that benzyl phosphonate derivatives exhibit low minimal inhibitory concentration values, indicating high potency against target organisms. The compounds demonstrate selectivity for pathogenic E. coli strains based on model strain studies [2].

Synergistic Effects with β-Lactam Antibiotics

The combination of benzyl ethyl methylphosphonate with β-lactam antibiotics presents a promising strategy for overcoming antibiotic resistance and enhancing therapeutic efficacy. Research has revealed several important synergistic interactions between phosphonate compounds and β-lactam antibiotics.

β-Lactamase inhibition represents a key synergistic mechanism. Studies have shown that phosphonated compounds can exhibit β-lactamase inhibition potential, with certain benzyl phosphonate derivatives demonstrating up to 48.2% reduction in β-lactamase activity [3]. This inhibition prevents the enzymatic degradation of β-lactam antibiotics, thereby maintaining their antimicrobial effectiveness.

Enhanced membrane permeability contributes significantly to synergistic effects. Phosphonate compounds can modify the outer membrane structure of Gram-negative bacteria, potentially increasing the penetration of β-lactam antibiotics through the bacterial cell envelope [4]. This enhanced permeability allows β-lactams to reach their target penicillin-binding proteins more effectively.

Dual targeting mechanisms provide additional therapeutic advantages. While β-lactam antibiotics primarily target cell wall synthesis by inhibiting transpeptidase activity, phosphonate compounds simultaneously disrupt membrane integrity and induce oxidative stress [2] [3]. This multi-target approach reduces the likelihood of resistance development and enhances overall antimicrobial efficacy.

Resistance modulation has been observed in studies examining the combination of phosphonate compounds with conventional antibiotics. The presence of phosphonate compounds can potentiate the activity of antibiotics such as erythromycin and rifampicin against wild-type bacterial strains, with potentiation factors ranging from 16 to 32-fold [4].

Lipopolysaccharide Interaction Studies in E. coli Models

Lipopolysaccharide interaction studies have revealed critical insights into how benzyl ethyl methylphosphonate affects the structural and functional properties of bacterial cell envelopes. These studies provide mechanistic understanding of the compound's antimicrobial activity.

Lipopolysaccharide structure modification represents a primary interaction mechanism. Research has demonstrated that benzyl phosphonate derivatives can change the spatial structure of lipopolysaccharides contained in bacterial cell membranes [2]. This structural alteration compromises the integrity of the outer membrane barrier function.

Phosphate group interactions play a crucial role in compound binding. Studies have shown that the phosphonate moiety of benzyl ethyl methylphosphonate can interact with phosphate groups present in lipopolysaccharide molecules [5]. These interactions may involve electrostatic binding between the phosphonate group and lipopolysaccharide phosphates, leading to membrane destabilization.

Outer membrane permeability changes result from lipopolysaccharide modifications. The lipopolysaccharide layer of Gram-negative bacteria normally functions as an effective barrier against antimicrobial compounds [6]. However, interaction with benzyl ethyl methylphosphonate can increase membrane permeability, facilitating the entry of other antimicrobial agents.

Strain-specific effects have been observed in studies using different E. coli variants. Testing on E. coli K12 (native lipopolysaccharide) and R2-R4 strains (different lipopolysaccharide lengths) revealed that benzyl phosphonate derivatives exhibit cytotoxic effects across all analyzed bacterial strains, with some variation in potency depending on lipopolysaccharide structure [2].

Lipopolysaccharide transport disruption may contribute to antimicrobial activity. The lipopolysaccharide transport system involves multiple proteins including the lipopolysaccharide transport complex, and disruption of this system can lead to defective outer membrane assembly [7] [8]. Benzyl ethyl methylphosphonate may interfere with normal lipopolysaccharide transport and assembly processes.

XLogP3

1.3

Hydrogen Bond Acceptor Count

3

Exact Mass

214.07588133 g/mol

Monoisotopic Mass

214.07588133 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-11-2024

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